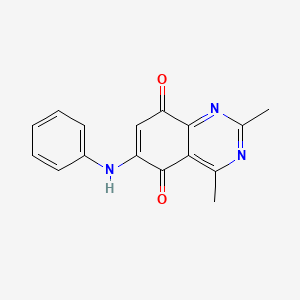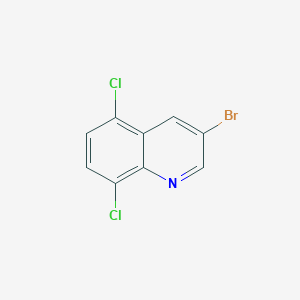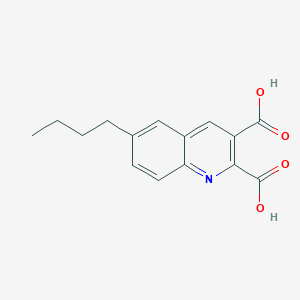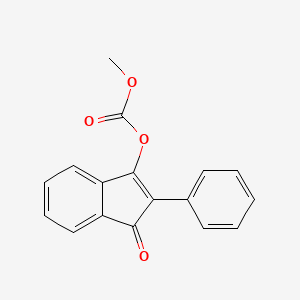![molecular formula C7H6IN3O B11846492 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 4-position and a methoxy group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination steps. The reaction conditions often include refluxing in solvents such as 1,4-dioxane and the use of reagents like phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the pyrazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups at the 4-position, while oxidation and reduction reactions can modify the methoxy group and the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of various biological processes.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases and other enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:
4-Chloro-3-methoxy-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of iodine.
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a bromine atom instead of iodine.
4-Fluoro-3-methoxy-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the iodine atom can enhance its interactions with certain molecular targets and improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C7H6IN3O |
|---|---|
Molekulargewicht |
275.05 g/mol |
IUPAC-Name |
4-iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-5-4(8)2-3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
RNHJSADVKQNHTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NNC2=NC=CC(=C21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)





![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)

